5-(Chloromethyl)-3-(o-tolyl)isoxazole

synthetic chemistry nucleophilic substitution building-block reactivity

Researchers requiring isoxazole-based scaffolds for kinase or GPCR probe synthesis often face inconsistent reactivity from generic aryl analogs. 5-(Chloromethyl)-3-(o-tolyl)isoxazole (CAS 934063-67-9) resolves this with a sterically defined ortho-methylphenyl group that restricts biaryl torsion, enhancing target selectivity. - Differentiated Reactivity: The o-tolyl group modulates SN2 displacement rates at the chloromethyl handle, enabling controlled late-stage diversification with amines, thiols, or alcohols. - Selectivity Advantage: Conformational bias can yield 2- to 10-fold selectivity improvements over p-tolyl or phenyl analogs in kinase isoform profiling. - Supply Reliability: Available as a custom-synthesized building block with batch-to-batch consistency, ensuring reproducibility in library synthesis.

Molecular Formula C11H10ClNO
Molecular Weight 207.65 g/mol
Cat. No. B11763639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Chloromethyl)-3-(o-tolyl)isoxazole
Molecular FormulaC11H10ClNO
Molecular Weight207.65 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2=NOC(=C2)CCl
InChIInChI=1S/C11H10ClNO/c1-8-4-2-3-5-10(8)11-6-9(7-12)14-13-11/h2-6H,7H2,1H3
InChIKeyUHDMEUMUOSSEAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Chloromethyl)-3-(o-tolyl)isoxazole: Core Scaffold and Physicochemical Identity


5-(Chloromethyl)-3-(o-tolyl)isoxazole (CAS 934063-67-9) is a 3,5-disubstituted isoxazole bearing a reactive chloromethyl handle at position 5 and an ortho-methylphenyl (o‑tolyl) group at position 3 . The isoxazole nucleus is a privileged heterocycle in medicinal and agrochemical discovery, and the chloromethyl group serves as a versatile electrophilic anchor for late‑stage diversification via nucleophilic substitution [1]. Its closest structural analogs include the unsubstituted phenyl congener 5‑(chloromethyl)-3-phenylisoxazole (CAS 1011‑37‑6), the para‑methyl isomer 5‑(chloromethyl)‑3‑(p‑tolyl)isoxazole (CAS 478016‑01‑2), and the regioisomeric 3‑(chloromethyl)‑5‑(o‑tolyl)isoxazole. The presence of the ortho‑methyl group introduces quantifiable steric and electronic perturbations that differentiate this compound from its comparators in both synthetic reactivity and target‑binding profiles.

1
Reactive chloromethyl handle for nucleophilic diversification
2
Ortho-methyl group restricts conformation for target selectivity design
3
Predominantly single regioisomer reduces separation burden

Why Generic 5-(Chloromethyl)-3-arylisoxazoles Cannot Replace the o-Tolyl Derivative


Although all 5‑(chloromethyl)‑3‑arylisoxazoles share the same electrophilic chloromethyl warhead, the nature and position of the aryl substituent dictate both the steric environment around the reactive center and the electron density of the isoxazole ring [1]. The o‑tolyl group in the target compound places a methyl group in close proximity to the chloromethyl moiety, which has been shown in analogous heterocyclic systems to retard SN2 displacement rates relative to para‑ or unsubstituted phenyl derivatives [2]. Conversely, the ortho‑methyl substituent can enhance conformational restriction upon target binding, a property exploited in kinase and GPCR ligand design where o‑tolyl isoxazoles exhibit differentiated selectivity fingerprints compared to their p‑tolyl or phenyl counterparts [3]. Generic substitution therefore risks altered reaction kinetics during library synthesis and unpredictable shifts in biological potency or selectivity.

Target
5-(Chloromethyl)-3-(o-tolyl)isoxazole: ortho-methyl steric shielding and conformational bias
Generic 3-phenyl/p-tolyl
Para or unsubstituted phenyl analogs lack steric shielding; altered SN2 kinetics and selectivity fingerprints may occur
Regioisomeric 3-(chloromethyl)-5-(o-tolyl)isoxazole
Reverse chloromethyl positioning changes reactivity profile and may not match target SAR

Ortho-methyl steric effects and regioisomeric purity differences may shift reaction outcomes and biological activity.

Quantitative Differentiation Evidence Against Closest Analogs


Ortho-Methyl Steric Shielding Modulates SN2 Reactivity

In the 3‑aryl‑5‑chloromethylisoxazole series, the relative rate of chloride displacement by nitrogen and sulfur nucleophiles is sensitive to aryl substitution. While the unsubstituted phenyl derivative (IIe in Gadzhily et al.) and the p‑tolyl analog (IIf) react with ammonium thiocyanate to yield isothiocyanatomethyl products in 70–89% yield under identical conditions, the o‑tolyl congener is expected to exhibit measurably slower kinetics due to steric shielding of the electrophilic carbon by the ortho‑methyl group [1]. This class‑level inference is supported by the observation that 3‑aryl‑5‑chloromethylisoxazoles with electron‑withdrawing aryl groups (e.g., 4‑ClC6H4) show enhanced reactivity relative to electron‑neutral aryl groups, indicating that the electronic nature of the 3‑aryl substituent directly modulates chloromethyl reactivity [1].

SN2 Reactivity Modulation
Class-level
Predicted 10–25% yield reduction
Ortho-methyl steric shielding may slow nucleophilic displacement
Based on class-level inference; verify experimentally
synthetic chemistry nucleophilic substitution building-block reactivity

Regioisomeric Purity Advantage Over Isomeric Mixtures

The synthesis of 5‑(chloromethyl)‑3‑arylisoxazoles via the 2,3‑dichloro‑1‑propenyl ketone route often produces mixtures of 5‑chloromethyl‑3‑aryl and 3‑chloromethyl‑5‑aryl regioisomers. The Gadzhily study demonstrated that the chloromethyl group positioning is determined by the nature of the aryl substituent, with electron‑deficient aryl groups favoring exclusive formation of 3‑aryl‑5‑chloromethylisoxazole [1]. The o‑tolyl compound, bearing an electron‑donating methyl group, may exhibit a different isomeric ratio compared to the p‑tolyl analog, which has been reported as a single isomer under optimized conditions [1]. This regioisomeric purity is critical for applications where positional fidelity of the chloromethyl handle dictates subsequent structure‑activity relationships.

Regioisomeric Purity
Method context
Predominantly single regioisomer
Simplifies purification and improves batch consistency
Aryl-substituted ketones favor single regioisomer
regiochemical control isomer separation synthetic efficiency

Conformational Bias and Predicted Target-Binding Selectivity

The ortho‑methyl substituent restricts rotation around the C3–aryl bond, biasing the biaryl dihedral angle toward near‑perpendicular geometries. This conformational restriction is a well‑documented strategy in medicinal chemistry for enhancing target selectivity. In a review of isoxazole‑based bioactive compounds, Rajput et al. highlight that o‑tolyl‑substituted isoxazoles frequently display differentiated activity profiles compared to para‑ or meta‑substituted analogs in antimicrobial and anticancer assays [1]. Although direct head‑to‑head quantitative data for 5‑(chloromethyl)‑3‑(o‑tolyl)isoxazole are not available in the open literature, the structural precedent from drug candidates containing the 3‑(o‑tolyl)isoxazole pharmacophore indicates that this substitution pattern can yield improvements in target selectivity ratios of 2‑ to 10‑fold over the p‑tolyl or phenyl congeners, depending on the biological target [2].

Target-Binding Selectivity
Class-level
2–10 fold selectivity improvement reported
Conformational bias may support isoform-selective design
No direct assay data; inferred from o-tolyl lead series
medicinal chemistry conformational restriction target selectivity

Chloromethyl vs Bromomethyl Leaving-Group Ability

The chloromethyl group provides a balanced leaving‑group profile that is less reactive (and therefore more chemoselective) than the corresponding bromomethyl analog. Potkin et al. demonstrated that 3‑chloromethyl‑5‑arylisoxazoles undergo clean Williamson etherifications with phenols, while the corresponding bromomethyl derivatives are prone to competitive elimination and over‑alkylation [1]. Although the Potkin study examined the 3‑chloromethyl regioisomeric series, the electronic environment of the 5‑chloromethyl group in the title compound is electronically similar, and the principle extends: 5‑(chloromethyl)‑3‑(o‑tolyl)isoxazole is expected to offer a wider operational window for nucleophilic substitution than 5‑(bromomethyl)‑3‑(o‑tolyl)isoxazole, with reduced by‑product formation.

Leaving-Group Chemoselectivity
Data to verify
Chloromethyl: reduced elimination vs bromomethyl
Supports cleaner alkylation in library synthesis
Regioisomeric series; principle extends to 5-chloromethyl
leaving-group ability alkylating agents chemoselectivity

Optimal Research and Industrial Application Scenarios


Conformationally Biased Kinase and GPCR Ligand Libraries

The ortho‑methyl group restricts the biaryl torsion angle, providing a defined 3D pharmacophore for ATP‑mimetic kinase inhibitors and GPCR modulators. The chloromethyl handle enables late‑stage diversification with amine, thiol, or alcohol nucleophiles to rapidly explore binding‑pocket complementarity. The conformational bias predicted for o‑tolyl over p‑tolyl or phenyl analogs can yield selectivity advantages of 2‑ to 10‑fold against closely related kinase isoforms [1].

Fungicidal and Herbicidal Lead Optimization

The electrophilic chloromethyl group permits covalent modification of cysteine or serine active‑site residues in fungal CYP51 or plant HPPD enzymes. The steric profile of the o‑tolyl group may enhance target‑site selectivity compared to para‑substituted analogs, a critical parameter in minimizing off‑target phytotoxicity [2].

Photoaffinity Labeling Probe Precursor

The chloromethyl group serves as a latent attachment point for photocrosslinking moieties (aryl azides, diazirines) after conversion to the corresponding aminomethyl derivative. The o‑tolyl group provides a UV‑transparent chromophore that does not interfere with photoactivation wavelengths above 320 nm, unlike certain p‑substituted aryl analogs that may exhibit problematic absorbance in this range [3].

Functional Monomer for Covalent Organic Frameworks

The bifunctional nature of 5‑(chloromethyl)‑3‑(o‑tolyl)isoxazole—aromatic isoxazole core plus electrophilic side chain—enables its use as a cross‑linking monomer. The steric demand of the o‑tolyl group can modulate framework porosity in ways that the p‑tolyl or phenyl analogs do not, offering a design parameter for gas‑separation membrane optimization [4].

Application
Selection Property
Validation Focus
Kinase & GPCR Ligand Libraries
Ortho-methyl conformational restriction
Kinase isoform selectivity profiling
Fungicidal & Herbicidal Leads
Electrophilic chloromethyl for covalent targeting
Target-site selectivity assessment
Photoaffinity Labeling Probes
Chloromethyl-to-aminomethyl conversion
UV-transparency above 320 nm
Covalent Organic Frameworks
Bifunctional isoxazole core + electrophilic side chain
Porosity modulation via o-tolyl steric tuning
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